REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[O:3].C(OC)(OC)OC.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:26][O:27][C:28](OC)([CH3:33])[C:29]([O:31][CH3:32])=[O:30].C1(C=CC(O)=CC=1)O>CO>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[O:3].[CH3:26][O:27][C:28](=[CH2:33])[C:29]([O:31][CH3:32])=[O:30]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)(C)OC
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
to distill off slowly (approx. 10 mL)
|
Type
|
DISTILLATION
|
Details
|
The residue was then distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)OC)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[O:3].C(OC)(OC)OC.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:26][O:27][C:28](OC)([CH3:33])[C:29]([O:31][CH3:32])=[O:30].C1(C=CC(O)=CC=1)O>CO>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[O:3].[CH3:26][O:27][C:28](=[CH2:33])[C:29]([O:31][CH3:32])=[O:30]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)(C)OC
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
to distill off slowly (approx. 10 mL)
|
Type
|
DISTILLATION
|
Details
|
The residue was then distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)OC)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |